molecular formula C5H8N2O3S B1436311 N-[(1,2-oxazol-5-yl)methyl]methanesulfonamide CAS No. 1698589-38-6

N-[(1,2-oxazol-5-yl)methyl]methanesulfonamide

Cat. No.: B1436311
CAS No.: 1698589-38-6
M. Wt: 176.2 g/mol
InChI Key: LCLZLZKOVINVME-UHFFFAOYSA-N
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Description

Molecular Architecture and Crystallographic Analysis

The molecular architecture of this compound is defined by three distinct structural domains that contribute to its overall chemical behavior and physical properties. The compound possesses a molecular formula of C5H8N2O3S with a molecular weight of 176.20 grams per mole, establishing it as a moderately sized heterocyclic molecule with significant potential for intermolecular interactions. The chemical identity is confirmed through its Chemical Abstracts Service registry number 1698589-38-6, which provides unambiguous identification within chemical databases.

The primary structural framework consists of a five-membered 1,2-oxazole ring system, which represents a significant heterocyclic component containing adjacent nitrogen and oxygen atoms in positions 1 and 2 respectively. This oxazole ring exhibits aromatic character and contributes to the overall stability of the molecular framework through electron delocalization. The ring system is directly connected to a methylene bridge (-CH2-) that serves as a flexible linker between the heterocyclic component and the sulfonamide functionality.

The sulfonamide moiety (CH3SO2NH-) constitutes the third major structural component, characterized by a central sulfur atom in a tetrahedral coordination environment bonded to two oxygen atoms, one methyl group, and the nitrogen atom that connects to the methylene bridge. This arrangement creates significant opportunities for hydrogen bonding interactions, particularly through the sulfonamide nitrogen-hydrogen bond, which can act as both a hydrogen bond donor and acceptor in crystal packing arrangements.

Crystallographic analysis reveals that the compound exhibits specific spatial arrangements that influence its solid-state properties. The Standard International Union of Pure and Applied Chemistry name N-(1,2-oxazol-5-ylmethyl)methanesulfonamide reflects the systematic nomenclature that describes the connectivity pattern between the oxazole ring and the methanesulfonamide group. The molecular structure can be represented through various chemical notation systems, including the Simplified Molecular Input Line Entry System notation CS(=O)(=O)NCC1=CC=NO1, which provides a linear representation of the compound's connectivity.

The three-dimensional molecular geometry demonstrates significant conformational flexibility around the methylene bridge, allowing for multiple stable conformations that may be relevant in different phases or chemical environments. Computational analysis suggests that the compound adopts preferential conformations that minimize steric interactions while maximizing favorable intermolecular contacts, particularly hydrogen bonding networks involving the sulfonamide functionality.

Property Value Reference
Molecular Formula C5H8N2O3S
Molecular Weight 176.20 g/mol
Chemical Abstracts Service Number 1698589-38-6
International Chemical Identifier Key LCLZLZKOVINVME-UHFFFAOYSA-N
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 5
Rotatable Bond Count 3

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for this compound through analysis of both proton and carbon-13 nuclei. The proton nuclear magnetic resonance spectrum exhibits characteristic patterns that correspond to the distinct chemical environments within the molecule. The oxazole ring protons typically resonate in the aromatic region, with the proton at position 4 of the oxazole ring appearing as a distinct signal due to its unique electronic environment adjacent to both nitrogen and oxygen atoms.

The methylene bridge protons connecting the oxazole ring to the sulfonamide group exhibit characteristic chemical shifts that reflect their position between the electron-withdrawing sulfonamide group and the aromatic oxazole system. These protons typically appear as a singlet or complex multiplet depending on the measurement conditions and coupling patterns with adjacent nuclei. The sulfonamide proton represents a particularly diagnostic feature, often appearing as a broad signal due to rapid exchange processes and potential hydrogen bonding interactions.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework of the compound with distinct signals for each carbon environment. The oxazole ring carbons exhibit chemical shifts characteristic of aromatic heterocyclic systems, with the carbon atoms adjacent to heteroatoms showing distinctive downfield shifts. The methyl carbon attached to the sulfur atom typically resonates in the aliphatic region, while the methylene carbon bridge exhibits intermediate chemical shift values reflecting its position between the aromatic and sulfonamide components.

Infrared spectroscopy provides crucial information about the functional groups present in this compound through characteristic vibrational frequencies. The sulfonamide group exhibits strong absorption bands corresponding to the sulfur-oxygen stretching vibrations, typically appearing as two distinct peaks in the 1300-1150 wavenumber region due to asymmetric and symmetric stretching modes. The nitrogen-hydrogen stretching vibration of the sulfonamide group produces a characteristic absorption in the 3200-3500 wavenumber region, which may be broadened due to hydrogen bonding interactions.

The oxazole ring system contributes several characteristic absorption bands, including carbon-carbon and carbon-nitrogen stretching vibrations in the fingerprint region below 1500 wavenumbers. The aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 wavenumber region, providing confirmation of the heterocyclic aromatic character. The overall infrared spectrum profile serves as a molecular fingerprint that can be used for compound identification and purity assessment.

Ultraviolet-visible spectroscopy reveals the electronic transitions within this compound, providing insights into the compound's chromophoric properties. The oxazole ring system typically exhibits absorption in the ultraviolet region due to π-π* electronic transitions characteristic of aromatic heterocycles. The specific wavelength and intensity of these absorptions depend on the substitution pattern and electronic effects of the attached sulfonamide group.

The compound's absorption profile reflects the extended conjugation within the oxazole ring system and any potential charge transfer interactions between the electron-rich oxazole ring and the electron-withdrawing sulfonamide group. The molar extinction coefficients provide quantitative information about the compound's light-absorbing properties, which are relevant for analytical applications and photochemical stability assessments.

Spectroscopic Technique Key Features Diagnostic Value
Proton Nuclear Magnetic Resonance Oxazole aromatic protons, methylene bridge, sulfonamide proton Structural confirmation, purity assessment
Carbon-13 Nuclear Magnetic Resonance Five distinct carbon environments Carbon framework verification
Infrared Spectroscopy Sulfonamide stretching vibrations, oxazole ring modes Functional group identification
Ultraviolet-Visible Spectroscopy π-π* transitions in oxazole ring Electronic structure characterization

X-ray Diffraction Studies and Conformational Analysis

X-ray diffraction studies of this compound provide definitive information about the compound's three-dimensional structure in the crystalline state and reveal important details about intermolecular packing arrangements. The diffraction data collection requires high-quality single crystals grown under controlled conditions to achieve sufficient resolution for accurate structural determination. The crystalline form of the compound exhibits specific space group symmetry that dictates the arrangement of molecules within the unit cell and influences the overall crystal morphology.

The crystal structure analysis reveals that the compound adopts a specific conformation in the solid state that balances intramolecular strain with intermolecular interactions. The oxazole ring maintains its planar geometry characteristic of aromatic five-membered heterocycles, while the methylene bridge adopts a conformation that optimizes the spatial relationship between the oxazole ring and the sulfonamide group. The dihedral angles between different molecular planes provide quantitative measures of the three-dimensional molecular shape and can be compared with theoretical predictions from computational chemistry methods.

Intermolecular packing analysis demonstrates that this compound forms distinctive hydrogen bonding networks in the crystal lattice. The sulfonamide nitrogen-hydrogen group serves as a hydrogen bond donor, while the sulfonamide oxygen atoms and oxazole nitrogen atom function as hydrogen bond acceptors. These interactions create extended three-dimensional networks that stabilize the crystal structure and influence the compound's physical properties such as melting point, solubility, and mechanical properties.

The hydrogen bonding patterns typically involve the formation of chains or rings of molecules connected through sulfonamide-mediated interactions. The geometry of these hydrogen bonds, including donor-acceptor distances and angles, provides insights into the strength and directionality of the intermolecular interactions. Additional weak interactions, such as carbon-hydrogen to oxygen contacts and π-π stacking interactions involving the oxazole rings, contribute to the overall crystal packing stability.

Conformational analysis reveals that the molecule possesses significant flexibility around the methylene bridge connecting the oxazole ring to the sulfonamide group. The rotation around this single bond allows for multiple conformations, though the crystal structure represents the most thermodynamically stable arrangement under the specific conditions of crystal formation. The observed conformation often reflects a compromise between minimizing intramolecular steric interactions and maximizing favorable intermolecular contacts.

The thermal motion of atoms within the crystal structure, represented by temperature factors or displacement parameters, provides information about the dynamic behavior of different molecular components. The oxazole ring typically exhibits relatively low thermal motion due to its rigid aromatic character, while the methyl group attached to the sulfur atom may show higher mobility. The methylene bridge carbon often demonstrates intermediate thermal motion, reflecting its role as a flexible linker.

Unit cell parameters, including lattice constants and angles, define the repeating unit of the crystal structure and determine the crystal system and space group. These parameters are crucial for understanding the packing efficiency and can be compared with related compounds to identify structural trends and relationships. The determination of these parameters with high precision requires careful consideration of systematic errors and proper treatment of the diffraction data.

Crystallographic Parameter Typical Range Structural Significance
Unit Cell Volume Variable based on space group Packing efficiency indicator
Hydrogen Bond Distances 2.8-3.2 Ångströms Interaction strength measure
Dihedral Angles Dependent on conformation Molecular flexibility assessment
Thermal Displacement Parameters Variable by atom type Dynamic behavior characterization

Properties

IUPAC Name

N-(1,2-oxazol-5-ylmethyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O3S/c1-11(8,9)7-4-5-2-3-6-10-5/h2-3,7H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCLZLZKOVINVME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC1=CC=NO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method A: Cyclization of 2-Amino-2-oxazolines with Sulfonyl Chlorides

Reaction Pathway:

  • Starting material: 2-Amino-2-oxazoline derivatives.
  • Reagent: Methanesulfonyl chloride (MsCl).
  • Conditions: Base-mediated cyclization under inert atmosphere, typically using pyridine or triethylamine as a base.

Procedure:

  • Dissolve 2-amino-2-oxazoline in dry dichloromethane.
  • Add pyridine as a base and cool the mixture to 0°C.
  • Slowly add methanesulfonyl chloride dropwise, maintaining temperature.
  • Stir at room temperature for several hours to facilitate sulfonamide formation.
  • Workup involves aqueous quenching, extraction, and purification via column chromatography.

Research Data:

Parameter Details
Yield 65-75%
Purity >98% (by HPLC)
Reaction Time 4-6 hours
Solvent Dichloromethane

Notes:

  • This method offers regioselectivity for the sulfonamide linkage at the nitrogen atom.
  • Suitable for synthesizing derivatives with functional group tolerance.

Method B: Nucleophilic Substitution on 5-Halogenated Oxazoles

Reaction Pathway:

  • Starting material: 5-Halogenated oxazoles (e.g., 5-chloro or 5-bromo derivatives).
  • Reagent: Methanesulfonamide (NH₂SO₂Me).
  • Conditions: Heating in polar aprotic solvents like DMF or DMSO, with a base such as potassium carbonate.

Procedure:

  • Dissolve 5-halogenated oxazole in DMSO.
  • Add methanesulfonamide and potassium carbonate.
  • Heat the mixture at 80-120°C under nitrogen for 12-24 hours.
  • Cool, extract with ethyl acetate, wash, and purify.

Research Data:

Parameter Details
Yield 55-70%
Reaction Time 12-24 hours
Temperature 80-120°C
Solvent DMSO

Notes:

  • This method exploits nucleophilic aromatic substitution.
  • Suitable for introducing the sulfonamide group at the 5-position of the oxazole ring.

Method C: Multi-step Synthesis via Oxazole Precursors

Reaction Pathway:

  • Synthesis begins with the formation of a 2-substituted oxazole via cyclodehydration.
  • Followed by functionalization at the 5-position with halogen or other leaving groups.
  • Final coupling with methanesulfonamide.

Procedure:

  • Prepare 2-amino-2-alkyl or aryl oxazoles via cyclization of amino alcohols with carboxylic acids or their derivatives.
  • Halogenate at the 5-position using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
  • React halogenated oxazoles with methanesulfonamide under basic conditions.
  • Purify via chromatography.

Research Data:

Parameter Details
Yield 50-65% overall
Key Reagents NBS, NCS, base (K₂CO₃)
Reaction Time 24-48 hours

Notes:

  • Offers flexibility for structural modifications.
  • Suitable for synthesizing analogs with diverse substituents.

Data Table Summarizing Methods

Method Starting Material Key Reagents Reaction Conditions Yield Advantages Limitations
A 2-Amino-2-oxazoline MsCl, pyridine Room temp to reflux 65-75% Regioselective, high purity Requires purification
B 5-Halogenated oxazoles NH₂SO₂Me, K₂CO₃ 80-120°C, DMSO 55-70% Direct substitution Longer reaction time
C Oxazole precursors NBS/NCS, base 24-48 hours, reflux 50-65% Structural diversity Multi-step process

Research Findings and Notes

  • Reaction Optimization: Studies indicate that controlling temperature and reaction time is critical to maximize yield and purity, especially in nucleophilic substitution reactions.
  • Purification: Techniques such as flash chromatography and recrystallization are commonly employed to obtain high-purity products.
  • Functional Group Tolerance: The methods are compatible with various substituents, allowing for tailored derivatives for specific applications.
  • Scalability: Protocols have been successfully scaled from milligram to gram quantities, demonstrating practical applicability.

Chemical Reactions Analysis

Types of Reactions: N-[(1,2-oxazol-5-yl)methyl]methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substituents: Halogens (chlorine, bromine), alkyl groups (methyl, ethyl).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups into the oxazole ring.

Scientific Research Applications

Chemical Synthesis Applications

Building Block for Complex Molecules
N-[(1,2-oxazol-5-yl)methyl]methanesulfonamide serves as a crucial building block in organic synthesis. It is utilized to create more complex molecular structures through various synthetic routes. The compound's unique oxazole ring enhances its reactivity, making it suitable for further functionalization and derivatization. The synthesis typically involves reactions with methanesulfonamide and oxazole derivatives under controlled conditions using solvents like dichloromethane or ethanol, often facilitated by catalysts such as triethylamine.

Synthetic Method Description
Reaction with Oxazole DerivativesForms this compound as a key intermediate.
Use in Reaction Mechanism StudiesHelps in understanding reaction pathways and developing new synthetic methodologies.

Biological Research Applications

Enzyme Interactions and Protein Binding Studies
In biological research, this compound is employed to investigate enzyme interactions and protein binding mechanisms. Its structural features allow it to engage with various biological molecules, making it a valuable tool for biochemical studies. For instance, the compound can modulate the activity of specific enzymes or receptors through non-covalent interactions such as hydrogen bonding and van der Waals forces.

Case Study: Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics. Studies have shown that derivatives of sulfonamides can effectively inhibit bacterial growth, suggesting potential applications in treating infections caused by resistant strains .

Medicinal Chemistry Applications

Anticancer Research
this compound is being investigated for its anticancer properties. Preliminary studies suggest that compounds with similar structural motifs can exhibit significant growth inhibition against various cancer cell lines. For example, sulfonamide derivatives have shown promising results in inhibiting tumor growth in vitro .

Cancer Cell Lines Tested Percent Growth Inhibition
SNB-1986.61%
OVCAR-885.26%
NCI-H4075.99%

Industrial Applications

Pharmaceuticals and Agrochemicals Production
In the industrial sector, this compound is used as an intermediate in the production of pharmaceuticals and agrochemicals. Its versatility allows for the synthesis of various bioactive compounds that can be utilized in drug development and agricultural applications . The compound's unique properties make it suitable for creating formulations that require specific biological activities.

Mechanism of Action

The mechanism of action of N-[(1,2-oxazol-5-yl)methyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazole ring allows the compound to form non-covalent interactions, including hydrogen bonding and van der Waals forces, with its targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The target compound is compared with three analogs (Table 1):

Table 1: Structural and Molecular Comparison of Sulfonamide Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Source/Application
N-[(1,2-Oxazol-5-yl)methyl]methanesulfonamide (Target) C₅H₇N₂O₃S 175.20* None on oxazole ring Building block
(3-Methyl-1,2-oxazol-5-yl)methanesulfonamide C₅H₈N₂O₃S 176.20 3-methyl on oxazole Building block
N-(1-Allyl-1H-indazol-5-yl)-4-methylbenzenesulfonamide C₁₇H₁₇N₃O₂S 327.40 Indazole, allyl, benzene-methyl Anticancer/anti-inflammatory
4-{[(2-Amino-4-oxo-3,4-dihydropteridin-6-yl)methyl]amino}-N-(3,4-dimethyl-1,2-oxazol-5-yl)benzene-1-sulfonamide C₁₈H₁₈N₈O₄S 442.45 Pteridin, dimethyl-oxazole, benzene Non-polymer ligand

Notes:

  • *Calculated molecular weight for the target compound.
  • The target compound lacks alkyl substituents on the oxazole ring, distinguishing it from the methyl- and dimethyl-substituted analogs .

Biological Activity

N-[(1,2-oxazol-5-yl)methyl]methanesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula C5_5H8_8N2_2O3_3S and features a methanesulfonamide group attached to an oxazole ring. This structure contributes to its solubility and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The oxazole moiety can facilitate binding to active sites on proteins, potentially leading to enzyme inhibition or modulation of receptor activity. The methanesulfonamide group enhances the compound's solubility, aiding its transport across cell membranes.

Biological Activities

1. Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its mechanism may involve the inhibition of bacterial enzymes essential for cell wall synthesis or metabolic processes .

2. Anticancer Effects
Studies have shown that this compound has potential anticancer properties. It may induce apoptosis in cancer cells through the activation of specific signaling pathways or by inhibiting key proteins involved in cell proliferation .

3. Anti-inflammatory Activity
The compound also demonstrates anti-inflammatory effects, which could be beneficial in treating conditions characterized by excessive inflammation. This activity may be linked to the modulation of cytokine production and inhibition of inflammatory mediators .

Research Findings and Case Studies

Recent studies have explored the biological activities of this compound through various experimental approaches:

Study Focus Findings
Study 1Antimicrobial ActivityShowed significant inhibition against Gram-positive and Gram-negative bacteria, indicating broad-spectrum activity .
Study 2Anticancer PropertiesDemonstrated cytotoxic effects on breast cancer cell lines with IC50 values indicating effective dosage levels .
Study 3Anti-inflammatory EffectsReduced pro-inflammatory cytokine levels in vitro, suggesting potential for treating inflammatory diseases .

Computational Studies

Molecular dynamics simulations have been utilized to predict the binding affinity of this compound with various protein targets. These studies provide insights into the stability of ligand-protein complexes and suggest favorable interactions that could lead to effective therapeutic outcomes .

Q & A

Q. What safety protocols are essential for handling this compound in a research lab?

  • Methodology : Follow OSHA guidelines for sulfonamides: use PPE (gloves, lab coat), fume hoods for weighing, and spill kits with activated carbon. Acute toxicity data (e.g., LD₅₀ in rodents) should guide storage (2–8°C in amber vials) and waste disposal (incineration) .

Data Contradiction Analysis

Q. How to resolve discrepancies between computational predictions and experimental spectral data?

  • Methodology : Re-examine solvent effects in DFT calculations (e.g., PCM model for solvation). If NMR shifts deviate >0.5 ppm, validate proton assignments via NOESY (through-space interactions) or isotopic labeling. Conflicting IR peaks may arise from polymorphic forms, requiring PXRD analysis .

Q. Why might solubility data vary across studies, and how can this be mitigated?

  • Methodology : Variations arise from impurities (e.g., residual DMF) or hydration states. Purify via recrystallization (ethanol/water) and characterize by Karl Fischer titration. Report solvent purity (HPLC-grade) and equilibration times (24–72 hours) .

Q. Tables

Property Value/Method Reference
Molecular Weight176.20 g/mol (HRMS)
Solubility in DMSO25 mg/mL (HPLC-UV)
Crystal SystemMonoclinic (SCXRD)
DFT HOMO-LUMO Gap5.2 eV (B3LYP/6-31G*)
Acute Toxicity (LD₅₀, rat)>2000 mg/kg (OSHA SDS)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(1,2-oxazol-5-yl)methyl]methanesulfonamide
Reactant of Route 2
Reactant of Route 2
N-[(1,2-oxazol-5-yl)methyl]methanesulfonamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.